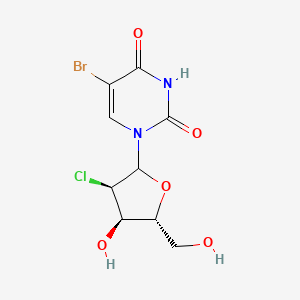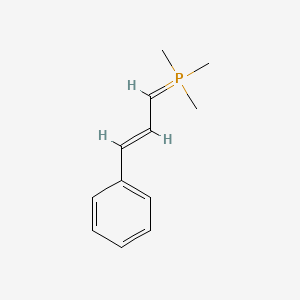
Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (E)- is an organophosphorus compound with the molecular formula C₁₂H₁₇P and a molecular weight of 192.2371 g/mol . This compound is characterized by the presence of a phosphorane group bonded to a trimethyl(3-phenyl-2-propenylidene) moiety. It is known for its unique chemical structure and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (E)- typically involves the reaction of appropriate phosphine precursors with alkenyl or aryl halides under specific conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and may require the presence of a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of phosphines.
Scientific Research Applications
Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (E)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (E)- involves its interaction with molecular targets through its phosphorane group. This interaction can lead to the formation of stable complexes with various substrates, facilitating chemical transformations. The pathways involved in its mechanism of action depend on the specific reactions and conditions under which it is used .
Comparison with Similar Compounds
Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (E)- can be compared with other similar compounds, such as:
Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (Z)-: This isomer differs in the configuration around the double bond, leading to different chemical properties and reactivity.
Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (cis)-: Another isomer with distinct stereochemistry and reactivity.
Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (trans)-: Similar to the (E)-isomer but with different spatial arrangement of atoms. The uniqueness of Phosphorane, trimethyl(3-phenyl-2-propenylidene)-, (E)- lies in its specific stereochemistry, which influences its reactivity and applications.
Properties
CAS No. |
61169-16-2 |
|---|---|
Molecular Formula |
C12H17P |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
trimethyl-[(E)-3-phenylprop-2-enylidene]-λ5-phosphane |
InChI |
InChI=1S/C12H17P/c1-13(2,3)11-7-10-12-8-5-4-6-9-12/h4-11H,1-3H3/b10-7+ |
InChI Key |
IKNHRICOLDRQQV-JXMROGBWSA-N |
Isomeric SMILES |
CP(=C/C=C/C1=CC=CC=C1)(C)C |
Canonical SMILES |
CP(=CC=CC1=CC=CC=C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


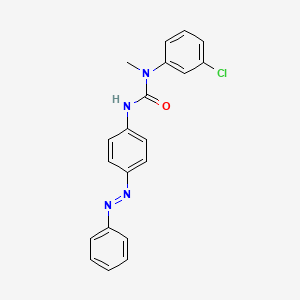
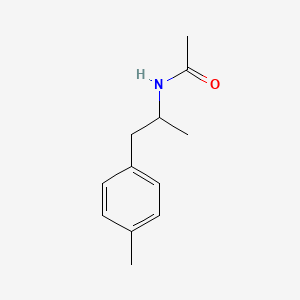
![2-[(2-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14160389.png)
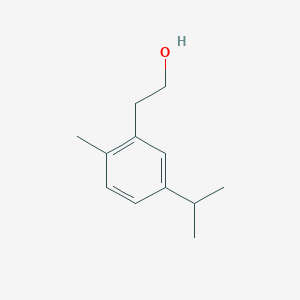
![N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]ethanesulfonamide](/img/structure/B14160414.png)
![Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate](/img/structure/B14160418.png)
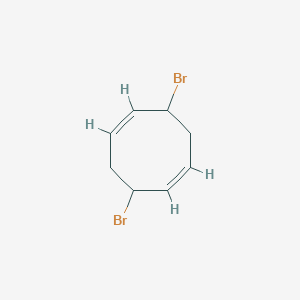
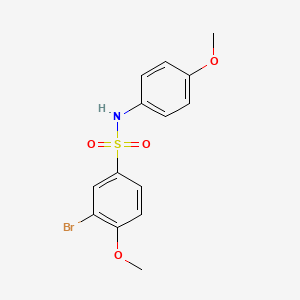
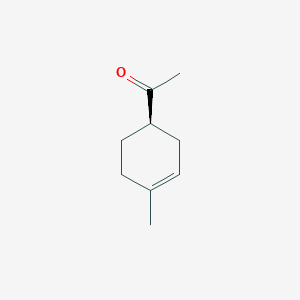
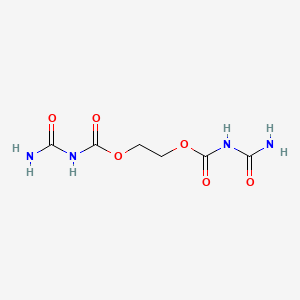
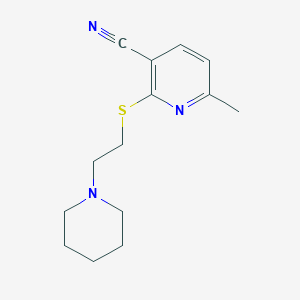
![2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14160469.png)
![hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14160477.png)
